molecular formula C19H20N2O2S B1668466 1-(3-amino-2-methylbenzyl)-4-(2-(thiophen-2-yl)ethoxy)pyridin-2(1H)-one CAS No. 934628-27-0

1-(3-amino-2-methylbenzyl)-4-(2-(thiophen-2-yl)ethoxy)pyridin-2(1H)-one

Cat. No.: B1668466
CAS No.: 934628-27-0
M. Wt: 340.4 g/mol
InChI Key: YCLREGRRHGLOAK-UHFFFAOYSA-N
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Description

1-(3-amino-2-methylbenzyl)-4-(2-(thiophen-2-yl)ethoxy)pyridin-2(1H)-one is a synthetic organic compound that features a pyridinone core substituted with an amino-methylbenzyl group and a thiophen-ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-amino-2-methylbenzyl)-4-(2-(thiophen-2-yl)ethoxy)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino-Methylbenzyl Group: This step may involve a nucleophilic substitution reaction where an amino-methylbenzyl halide reacts with the pyridinone core.

    Attachment of the Thiophen-Ethoxy Group: This can be done through an etherification reaction where a thiophen-ethanol derivative reacts with the pyridinone core under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-amino-2-methylbenzyl)-4-(2-(thiophen-2-yl)ethoxy)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridinone core can be reduced to form dihydropyridine derivatives.

    Substitution: The thiophen-ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce dihydropyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly as a candidate for targeting specific biological pathways.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-amino-2-methylbenzyl)-4-(2-(thiophen-2-yl)ethoxy)pyridin-2(1H)-one would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-amino-2-methylbenzyl)-4-(2-(thiophen-2-yl)ethoxy)pyridin-2(1H)-one: can be compared with other pyridinone derivatives that have similar structural features.

    Thiophen-ethoxy substituted compounds: These compounds share the thiophen-ethoxy group and may exhibit similar chemical reactivity.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[(3-amino-2-methylphenyl)methyl]-4-(2-thiophen-2-ylethoxy)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-14-15(4-2-6-18(14)20)13-21-9-7-16(12-19(21)22)23-10-8-17-5-3-11-24-17/h2-7,9,11-12H,8,10,13,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLREGRRHGLOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)CN2C=CC(=CC2=O)OCCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239434
Record name CG 400549
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934628-27-0
Record name CG 400549
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934628270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CG-400549
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12347
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CG 400549
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NILOFABICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X6T64D64X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-amino-2-methylbenzyl)-4-(2-(thiophen-2-yl)ethoxy)pyridin-2(1H)-one
Reactant of Route 2
1-(3-amino-2-methylbenzyl)-4-(2-(thiophen-2-yl)ethoxy)pyridin-2(1H)-one
Reactant of Route 3
1-(3-amino-2-methylbenzyl)-4-(2-(thiophen-2-yl)ethoxy)pyridin-2(1H)-one
Reactant of Route 4
1-(3-amino-2-methylbenzyl)-4-(2-(thiophen-2-yl)ethoxy)pyridin-2(1H)-one
Reactant of Route 5
1-(3-amino-2-methylbenzyl)-4-(2-(thiophen-2-yl)ethoxy)pyridin-2(1H)-one
Reactant of Route 6
1-(3-amino-2-methylbenzyl)-4-(2-(thiophen-2-yl)ethoxy)pyridin-2(1H)-one

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